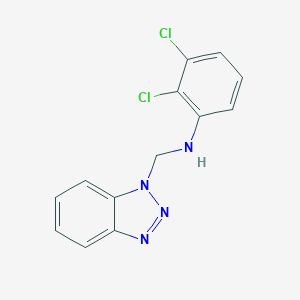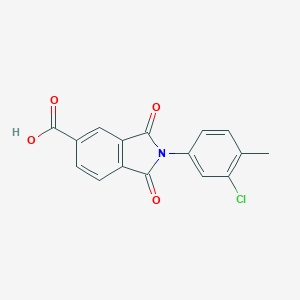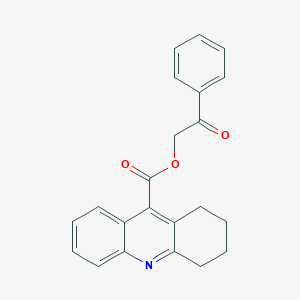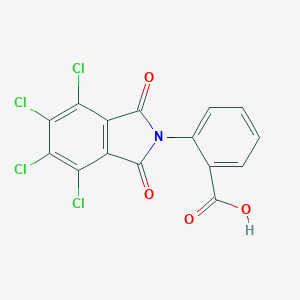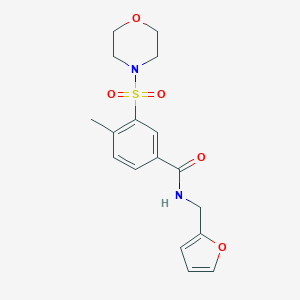
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, also known as FMSB, is a synthetic compound that has gained attention due to its potential applications in scientific research. FMSB is a small molecule inhibitor that has been shown to have an effect on various cellular pathways, making it a valuable tool for investigating the mechanisms of various diseases.
Wirkmechanismus
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide works by inhibiting specific cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. These pathways are involved in various cellular processes, including cell proliferation, survival, and inflammation. By inhibiting these pathways, N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have a therapeutic effect on various diseases.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the modulation of cellular signaling pathways. N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has also been shown to have a protective effect on the heart, reducing the risk of heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide in lab experiments include its high purity and yield, as well as its specificity for certain cellular pathways. However, the limitations of using N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
Future research on N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide could focus on its potential applications in other fields of scientific research, including immunology and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide and its potential side effects. Finally, the development of N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide analogs could lead to the discovery of more potent and specific inhibitors for various cellular pathways.
Synthesemethoden
The synthesis of N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 2-furylmethylamine to form N-(2-furylmethyl)-4-methylbenzamide. This intermediate is then reacted with morpholine and sulfonyl chloride to form the final product, N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide. The synthesis of N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been optimized to produce high yields and purity, making it a viable option for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have potential applications in various fields of scientific research, including cancer research, neurology, and cardiovascular disease. N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the proliferation of cancer cells by targeting specific cellular pathways, making it a promising candidate for cancer therapy. In neurology, N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular disease, N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have a protective effect on the heart, making it a potential treatment for heart disease.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-13-4-5-14(17(20)18-12-15-3-2-8-24-15)11-16(13)25(21,22)19-6-9-23-10-7-19/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPMGWHBIKOBEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B434110.png)
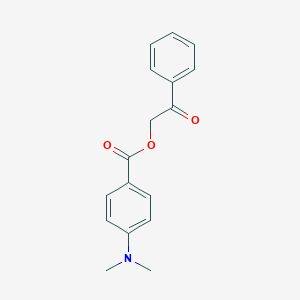


![2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B434158.png)
![[4-(4-Methylphenyl)phenyl] thiophene-2-carboxylate](/img/structure/B434160.png)

![4-Bromo-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B434174.png)
